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Compound of Interest

Compound Name: Solvent Yellow 43

CAS No.: 19125-99-6

Cat. No.: B101981

Get Quote

Introduction & Mechanism
Solvent Yellow 43 (4-amino-N-butyl-1,8-naphthalimide) is a hydrophobic, fluorogenic solvent

dye. Unlike polar tracers (e.g., Lucifer Yellow), Solvent Yellow 43 operates on the principle of

solvatochromism and hydrophobic partitioning.

Mechanism of Action
Partitioning: The dye is minimally soluble in aqueous buffers (cytosol) but highly soluble in

non-polar environments (lipids). Upon addition to cells, it thermodynamically partitions into

lipid-rich organelles.

Fluorescence Enhancement: In an aqueous environment, the fluorescence of Solvent
Yellow 43 is largely quenched due to non-radiative decay. Upon entering the hydrophobic

core of a lipid droplet, the dye undergoes a quantum yield enhancement, resulting in bright

yellow-green fluorescence.

Target Specificity: In fixed mammalian cells, it specifically targets neutral lipid droplets. In

bacteria, it stains PHB inclusions.
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Comparison to Other Lipid Stains
Feature Solvent Yellow 43 Nile Red BODIPY 493/503

Class Naphthalimide Phenoxazone Boron-dipyrromethene

Specificity High (Neutral Lipids)
Moderate (Lipids +

Membranes)
High (Neutral Lipids)

Photostability High Low Moderate

Stokes Shift Large (~90 nm) Variable Small (~20 nm)

Channel
Cyan/GFP (Ex

~440nm)
GFP/RFP (Broad) GFP (Ex ~490nm)

Materials & Equipment
Reagents

Solvent Yellow 43 (SY43): High purity (>95%).

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. (CRITICAL: Do not use

Methanol/Acetone).

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Mounting Medium: Aqueous, non-hardening medium (e.g., glycerol-based with DABCO).

(CRITICAL: Avoid xylene/toluene-based mountants).

Counterstain (Optional): DAPI (Nuclear stain).

Equipment
Fluorescence Microscope: Widefield or Confocal.

Filter Set:

Excitation: 430–450 nm (Blue).
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Emission: 520–550 nm (Green/Yellow).

Note: Standard GFP or Lucifer Yellow filter sets are compatible.

Experimental Protocol
Phase 1: Reagent Preparation

Stock Solution (10 mM): Dissolve 1 mg of Solvent Yellow 43 (MW: ~268.3 g/mol ) in 372 µL

of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C protected from light.

Working Solution (10 µM): Dilute the Stock Solution 1:1000 in PBS immediately before use.

Optimization: A range of 1 µM – 20 µM is recommended for initial optimization.

Phase 2: Fixation (The "Goldilocks" Zone)
Scientific Rationale: Lipid droplets are fragile. Organic solvents (methanol, acetone) extract

lipids, rendering the stain useless. Cross-linking fixatives (PFA) preserve lipid architecture.

Wash: Rinse cells briefly with PBS (37°C) to remove serum proteins.

Fix: Incubate cells in 4% PFA for 15 minutes at room temperature.

Rinse: Wash gently with PBS (3 x 5 minutes).

Phase 3: Staining Workflow
Scientific Rationale: Permeabilization with detergents (Triton X-100) can dissolve lipid droplets.

If intracellular antibody staining is not required, skip permeabilization. If required, use mild

saponin.

Block (Optional): If co-staining with antibodies, block with 3% BSA in PBS for 30 min.

Stain: Apply the 10 µM Solvent Yellow 43 Working Solution to the cells.

Incubate: 30 minutes at room temperature in the dark.

Counterstain: Add DAPI (0.5 µg/mL) during the last 5 minutes of incubation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b101981/docs?utm_src=pdf-body#application-note-high-specificity-lipid-droplet-imaging-with-solvent-yellow-43
https://www.benchchem.com/product/b101981/docs?utm_src=pdf-body#application-note-high-specificity-lipid-droplet-imaging-with-solvent-yellow-43
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash: Wash gently with PBS (3 x 5 minutes) to remove background dye.

Note: Excessive washing is not necessary as the dye is fluorogenic (dark in PBS).

Mount: Aspirate PBS and apply aqueous mounting medium. Seal coverslip.

Phase 4: Imaging
Excitation: 440 nm (Laser line 405 nm or 445 nm preferred; 488 nm is suboptimal but

usable).

Emission: Collect signal between 500–560 nm.

Visualization of Workflow & Mechanism
Figure 1: Staining Logic Flow
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Caption: Step-by-step workflow emphasizing the avoidance of lipid-extracting reagents.

Figure 2: Mechanistic Partitioning
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Caption: Mechanism of action: SY43 partitions from aqueous buffer into lipids, activating

fluorescence.
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Issue Probable Cause Corrective Action

No Signal Lipid extraction during fixation.

Ensure 4% PFA is used. Never

use Methanol or Acetone

fixation.

Weak Signal
Excitation wavelength

mismatch.

SY43 excites best at ~440 nm.

488 nm excitation is inefficient

(~30% max). Use 405 nm or

445 nm lasers.

High Background Dye precipitation.

Filter the working solution (0.2

µm) or lower concentration to 1

µM.

Loss of Droplets Detergent damage.

Eliminate Triton X-100. Use

Digitonin or Saponin if

permeabilization is strictly

necessary.

Bleaching High laser power.

Naphthalimides are stable, but

lipids can oxidize. Use antifade

mounting media.

References
Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid

droplets." Journal of Cell Biology, 100(3), 965–973. (Foundational reference for solvent dye

lipid staining mechanisms). Link

Spiekermann, P., et al. (1999). "A sensitive method for visualization of bacteria with a

fluorescence microscope." Archives of Microbiology, 171(2), 73-80. (Details on naphthalimide

derivatives for hydrophobic bacterial inclusions). Link

Thermo Fisher Scientific. "Lucifer Yellow vs. Solvent Dyes: Technical Notes." (Clarification on

the distinction between polar Lucifer Yellow and hydrophobic solvent dyes). Link

PubChem. "Solvent Yellow 43 - Compound Summary." National Library of Medicine.

(Chemical structure and physical property verification). Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1083%2Fjcb.100.3.965
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1007%2Fs002030050682
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.thermofisher.com
https://www.benchchem.com/product/b101981/docs?utm_src=pdf-body#application-note-high-specificity-lipid-droplet-imaging-with-solvent-yellow-43
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F19125-99-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Note: High-Specificity Lipid Droplet Imaging
with Solvent Yellow 43]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101981/docs#application-note-high-specificity-lipid-
droplet-imaging-with-solvent-yellow-43]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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